Triserine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triserine can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino and hydroxyl groups of serine, followed by the stepwise coupling of the serine residues. Common reagents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents such as N-hydroxysuccinimide (NHS). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: Triserine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of serine residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while substitution reactions can introduce various functional groups into the this compound structure.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block for Peptides and Proteins

Triserine serves as an essential building block for synthesizing more complex peptides and proteins. Its structural integrity allows it to participate in various chemical reactions, facilitating the construction of peptide chains with specific functionalities. This application is crucial in the development of peptide-based drugs and therapeutic agents.

2. Synthesis of Siderophores

this compound is integral to the synthesis of siderophores such as enterobactin, which are critical for microbial iron transport. Siderophores are molecules that bind iron tightly and assist in its uptake by microorganisms, which is vital for their growth in iron-limited environments. The synthesis of this compound-based siderophores has been extensively studied, revealing their high affinity for ferric ions and their role in microbial survival .

Biological Applications

1. Protein Structure and Function

Research indicates that this compound plays a significant role in stabilizing protein structures, particularly in the formation of secondary structures like β-sheets and α-helices. This property is pivotal in understanding protein folding and stability, which has implications for various biological processes .

2. DNA Repair Mechanisms

this compound's involvement in DNA repair mechanisms has been highlighted through studies on the BLM helicase, where a tri-serine cluster was shown to regulate interactions that reduce chromosome breakage. This suggests potential applications in genetic stability research and cancer biology .

Medical Applications

1. Therapeutic Potential

this compound is being investigated for its potential therapeutic applications as a component of peptide-based drugs. Its ability to modulate biological activities makes it a candidate for drug development aimed at treating various diseases .

2. Biocompatibility in Biomaterials

In medical applications, this compound has been utilized as a stabilizing agent in biomaterials development. Its biocompatibility and ability to enhance the stability of formulations make it suitable for use in medical devices and drug delivery systems .

Industrial Applications

1. Synthetic Biology

In synthetic biology, this compound is employed as a tool for genetic design and DNA assembly through serine integrases. These integrases facilitate site-specific recombination, allowing for precise genetic modifications that have broad implications in biotechnology .

2. Chemical Science

this compound's unique structure also finds applications in chemical science, particularly in the synthesis of chiral triscatechol siderophores that exhibit enantiomeric metal-ion coordination properties. This application is essential for developing new materials with specific chemical interactions .

Case Studies

Mecanismo De Acción

The mechanism by which triserine exerts its effects is primarily through its interactions with other biomolecules. The hydroxyl and amino groups of serine residues can form hydrogen bonds and ionic interactions with target molecules, influencing their structure and function. This compound can also participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context.

Comparación Con Compuestos Similares

Serine: A single amino acid with similar functional groups but lacking the tripeptide structure.

Glycine-Serine-Glycine: A tripeptide with glycine residues flanking a central serine, differing in its structural and functional properties.

Uniqueness: Triserine’s uniqueness lies in its tripeptide structure, which imparts distinct chemical and biological properties. The presence of three serine residues allows for multiple points of interaction with other molecules, enhancing its versatility in various applications.

Propiedades

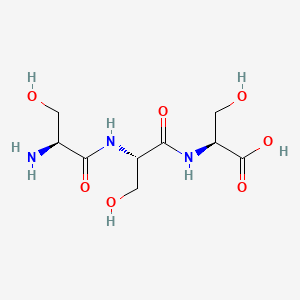

IUPAC Name |

2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCEKXQUJQNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592706 | |

| Record name | Serylserylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-98-0 | |

| Record name | Serylserylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.